5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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Overview
Description
5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazolone ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrazolone intermediate with morpholine in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and temperature control.
Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to obtain the pure dihydrochloride salt.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Morpholine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a candidate for the development of new drugs due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-morpholin-3-yl-methanamine dihydrochloride
- Methyl-morpholin-3-ylmethyl-amine dihydrochloride
Comparison
Compared to similar compounds, 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its pyrazolone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.
Properties
CAS No. |
2758006-38-9 |
---|---|
Molecular Formula |
C7H13Cl2N3O2 |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
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